molecular formula C17H13N5O3S B4170351 1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide

1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide

Cat. No. B4170351
M. Wt: 367.4 g/mol
InChI Key: VZYAFZJBUGMYFI-UHFFFAOYSA-N
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Description

1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide is a chemical compound that belongs to the pyrazole family. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceuticals.

Mechanism of Action

The exact mechanism of action of 1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately results in the inhibition of cell division and subsequent cell death.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and cytokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide in lab experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of action of antitumor agents. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are various future directions for the study of 1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the exact mechanisms of action of the compound. Furthermore, the potential applications of the compound in other fields such as agriculture and materials science can also be explored.

Scientific Research Applications

1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. Additionally, it has been shown to have anti-inflammatory, analgesic, and antipyretic properties.

properties

IUPAC Name

1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-thiophen-2-ylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3S/c18-8-2-9-21-11-14(16(20-21)15-3-1-10-26-15)17(23)19-12-4-6-13(7-5-12)22(24)25/h1,3-7,10-11H,2,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYAFZJBUGMYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
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1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
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1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
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1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
Reactant of Route 5
1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
1-(2-cyanoethyl)-N-(4-nitrophenyl)-3-(2-thienyl)-1H-pyrazole-4-carboxamide

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